molecular formula C13H17NO2 B1599806 Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one CAS No. 71592-44-4

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

Cat. No.: B1599806
CAS No.: 71592-44-4
M. Wt: 219.28 g/mol
InChI Key: IBNKFKLIUOMAQB-UHFFFAOYSA-N
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Description

Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-hydroxyphenyl)-1-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-8-3-2-7-12(13(14)16)10-5-4-6-11(15)9-10/h4-6,9,12,15H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNKFKLIUOMAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992144
Record name 3-(3-Hydroxyphenyl)-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71592-44-4
Record name Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71592-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071592444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Hydroxyphenyl)-1-methylazepan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 3, reaction of the lithium anion of N-methylcaprolactam with m-triphenylsiloxybenzyne (from o-chlorotriphenylsilyloxybenzene and lithium tetramethylpiperidide) followed by workup with aqueous acid gives the title compound m.p. 192°-3° C. (ethylacetate).
[Compound]
Name
lithium anion
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m-triphenylsiloxybenzyne
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Synthesis routes and methods II

Procedure details

Using acetic acid as solvent. A solution of 3-(2-chloro-3-oxocyclohex-1-enyl)-hexahydro-1-methylazepin-2-one (5.12 g) in glacial acetic acid (50 ml) was treated with 48% HBr in acetic acid (2 ml). After 12 hours the reaction mixture was poured on to water and the resulting precipitate removed by filtration to yield the title compound m.p. 192°-3° C. (EtOAc).
Quantity
5.12 g
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Synthesis routes and methods III

Procedure details

A solution of 3-(2-bromo-3-oxocyclohex-1-enyl)-hexahydro-1-methylazepin-2-one (6 g) in chloroform (60 ml) was treated with 48% HBr in acetic acid (1 ml). After 4 hours, NMR indicated completion. Aqueous ammonia was added and the organic solvent removed under reduced pressure to yeild the title compound as a crystalline solid, m.p. 192°-3° (EtOAc).
Name
3-(2-bromo-3-oxocyclohex-1-enyl)-hexahydro-1-methylazepin-2-one
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6 g
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reactant
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60 mL
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Synthesis routes and methods IV

Procedure details

Using chloroform as solvent. A solution of 3-(2-chloro-3-oxocyclohex-1-enyl)-hexahydro-1-methylazepin-2-one (5.12 g) in chloroform (50 ml) was treated with 48% HBr in acetic acid (2 ml). After 12 hours the organic solvent was removed under reduced pressure and the residue triturated with aqueous ammonia to yield the title compound m.p. 192°-3° C. (EtOAc).
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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50 mL
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solvent
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2 mL
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Synthesis routes and methods V

Procedure details

3-(3-Methoxy-phenyl)-1-methyl-azepan-2-one (as described in Step A above) (1.067 g, 4.58 mmol) was refluxed in 48% HBr (5 mL) for 1 h. The reaction was diluted with EtOAc, washed with H2O, brine, dried (MgSO4), and concentrated to give the title compound.
Quantity
1.067 g
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reactant
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Reactant of Route 2
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Reactant of Route 3
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Reactant of Route 4
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Reactant of Route 5
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Reactant of Route 6
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one

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